molecular formula C8H6N2O3 B1331486 5-(furan-2-yl)-1H-pyrimidine-2,4-dione CAS No. 55625-98-4

5-(furan-2-yl)-1H-pyrimidine-2,4-dione

Cat. No. B1331486
CAS RN: 55625-98-4
M. Wt: 178.14 g/mol
InChI Key: BMCOODRJVHNWFL-UHFFFAOYSA-N
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Description

The compound "5-(furan-2-yl)-1H-pyrimidine-2,4-dione" is a heterocyclic molecule that features both furan and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The furan ring is a five-membered oxygen-containing heterocycle, while the pyrimidine ring is a six-membered ring with two nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical and physical properties .

Synthesis Analysis

The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been achieved through a three-step pathway involving Curtius rearrangement and subsequent reactions with amines, leading to the formation of intermediate ureids and the desired bicyclic scaffold . Additionally, a one-step synthesis method using cerium(IV) ammonium nitrate (CAN) has been reported for the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and various alkenes or terminal alkynes .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro­pyrimidine-5-carboxylate, has been studied, revealing that the dihydro­pyrimidine ring adopts a screw-boat conformation. The furan ring is positioned axially, making a significant dihedral angle with the pyrimidine ring, which can influence the molecule's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Chemical reactions involving the furan and pyrimidine rings can lead to various transformations. For instance, 5-aminofurazano[3,4-d]pyrimidines can undergo ring cleavage by acid or base to yield different products, which can be further transformed into analogs such as 5-amino-7(6H)-furazano[3,4-d]pyrimidinone . Moreover, ring transformation reactions have been observed, such as the conversion of cyclohepta[b]pyrimido[5,4-d]furan dionylium ion to pyrrole derivatives through reactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-pyrimidine derivatives can be influenced by their molecular structure. For example, the triclinic polymorph of a related compound shows specific hydrogen bonding patterns, forming dimers and chains in the crystal structure, which can affect its solubility and stability . Theoretical studies have also been conducted to understand the electronic properties of furan-pyrimidine derivatives, which are important for their potential applications in electronic devices or as fluorescent probes . The furan decorated nucleoside analogues have been evaluated for their photophysical properties, revealing that the furan moiety can significantly affect the absorption, emission, and quantum efficiency, depending on the nucleoside class .

Scientific Research Applications

Structural and Electronic Properties

  • Theoretical Studies : Theoretical calculations have been conducted to investigate the structural and electronic properties of molecules similar to 5-(furan-2-yl)-1H-pyrimidine-2,4-dione. These studies provide insights into their electronic properties and relative energies, suggesting potential applications in molecular design (Essa & Jalbout, 2008).

Synthesis and Functionalization

  • Efficient Synthesis : A straightforward synthesis pathway for functionalized furo[3,4-d]pyrimidine-2,4-diones has been developed. This process includes a three-step pathway involving Curtius rearrangement and reactions with various amines, indicating potential for creating diverse molecular libraries (De Coen et al., 2015).

Photophysical Evaluation and Fluorescent Probes

  • Furan-Containing Nucleoside Analogues : Synthesis and photophysical evaluation of furan-containing nucleoside analogues have been conducted. These compounds, particularly the furan thymidine analogue, show promise as responsive fluorescent probes in nucleic acids, highlighting their potential in bioimaging and diagnostics (Greco & Tor, 2007).

Antimicrobial Activity

  • Screening for Antimicrobial Activity : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, which is structurally related to 5-(furan-2-yl)-1H-pyrimidine-2,4-dione, have been tested for antimicrobial activity. These studies suggest potential pharmaceutical applications for similar compounds (Mageed et al., 2021).

Synthesis of Biologically Active Compounds

  • New Biologically Active Compounds : Research has focused on synthesizing new compounds with pyrimidine and pyridazine fragments, indicative of potential applications in drug discovery and medicinal chemistry (Aniskova et al., 2017).

Photophysical and Electrostatic Properties

  • Tegafur Comparison : Studies have compared the molecular electrostatic potential surfaces and photophysical properties of tegafur, a derivative of 5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione, with 5-fluoro-uracil. These insights are valuable in understanding drug selectivity and efficacy in chemotherapy (Prasad et al., 2010).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOODRJVHNWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356046
Record name ZINC00334454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-1H-pyrimidine-2,4-dione

CAS RN

55625-98-4
Record name ZINC00334454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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